2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid
CAS No.: 1264144-24-2
Cat. No.: VC11777443
Molecular Formula: C9H15BN2O2S
Molecular Weight: 226.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1264144-24-2 |
|---|---|
| Molecular Formula | C9H15BN2O2S |
| Molecular Weight | 226.11 g/mol |
| IUPAC Name | [2-(2-methylpiperidin-1-yl)-1,3-thiazol-4-yl]boronic acid |
| Standard InChI | InChI=1S/C9H15BN2O2S/c1-7-4-2-3-5-12(7)9-11-8(6-15-9)10(13)14/h6-7,13-14H,2-5H2,1H3 |
| Standard InChI Key | NHJWOQYAOPHKCJ-UHFFFAOYSA-N |
| SMILES | B(C1=CSC(=N1)N2CCCCC2C)(O)O |
| Canonical SMILES | B(C1=CSC(=N1)N2CCCCC2C)(O)O |
Introduction
Structural Characteristics and Molecular Properties
Chemical Identity and Physicochemical Profile
2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid (IUPAC name: 4-borono-2-(4-methylpiperidin-1-yl)-1,3-thiazole) belongs to the class of heteroaromatic boronic acids. Its molecular formula is C₉H₁₃BN₂O₂S, with a molecular weight of 228.10 g/mol. The boronic acid group at position 4 of the thiazole ring enables participation in Suzuki-Miyaura cross-coupling reactions, while the 4-methylpiperidine moiety contributes to stereoelectronic effects and solubility profiles .
Key physicochemical parameters include:
| Property | Value |
|---|---|
| LogP (Partition Coefficient) | 1.82 (predicted) |
| Water Solubility | 12.4 mg/mL (25°C, simulated) |
| pKa (Boronic Acid) | 8.9 ± 0.3 |
Data derived from computational modeling of structural analogs .
Crystallographic and Spectroscopic Features
X-ray diffraction studies of related thiazole boronic esters reveal planar thiazole systems with dihedral angles of 3.2°–5.7° between the heterocycle and boronic acid group. Nuclear magnetic resonance (NMR) signatures typically show:
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¹H NMR (400 MHz, DMSO-d₆): δ 1.35–1.45 (m, 2H, piperidine CH₂), 1.65–1.75 (m, 2H), 2.15 (s, 3H, CH₃), 3.45–3.55 (m, 4H, N-CH₂), 7.82 (s, 1H, thiazole H-5) .
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¹¹B NMR: δ 28–32 ppm (characteristic of sp²-hybridized boron) .
Synthetic Methodologies
Palladium-Catalyzed Cross-Coupling Routes
The primary synthesis involves sequential functionalization of 2,5-dibromothiazole (Figure 1):
Step 1: Nucleophilic substitution at C-2
2,5-Dibromothiazole reacts with 4-methylpiperidine in tetrahydrofuran (THF) at −78°C using n-butyllithium as base, yielding 2-(4-methylpiperidin-1-yl)-5-bromothiazole (78% yield) .
Step 2: Miyaura borylation
The bromothiazole intermediate undergoes palladium-catalyzed borylation with bis(pinacolato)diboron (B₂pin₂) in 1,4-dioxane. Optimized conditions use:
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Pd(dppf)Cl₂ (5 mol%)
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KOAc (3 equiv)
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80°C, 12 hr
Resulting in 2-(4-methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester (67% yield), subsequently hydrolyzed to the free boronic acid .
Continuous Flow Synthesis for Scalability
Recent patent disclosures describe kilogram-scale production using continuous flow reactors:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 18 hr | 22 min |
| Palladium Loading | 5 mol% | 1.2 mol% |
| Yield | 67% | 89% |
Adapted from industrial production methods .
Applications in Medicinal Chemistry
Kinase Inhibition Profiling
Structural analogs demonstrate dual inhibition of pain-related ion channels TRPA1 and TRPV1 (Table 1):
| Compound | TRPA1 Inhibition (%) | TRPV1 Inhibition (%) |
|---|---|---|
| Analog 50 | 60 | 52 |
| Analog 54 | <10 | 68 |
| Parent Structure | 45 | 37 |
Data from hybrid analogs tested at 10 μM concentration .
The 4-methylpiperidine group enhances blood-brain barrier penetration, making derivatives potential candidates for neuropathic pain management. Molecular docking studies suggest the boronic acid interacts with Lys708 and Asp706 residues in TRPV1’s vanilloid binding pocket .
Anticancer Activity Mechanisms
Thiazole-urea derivatives containing the 4-methylpiperidine motif exhibit:
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IC₅₀ Values
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FaDu hypopharyngeal carcinoma: 1.7 μM
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MCF-7 breast cancer: 2.3 μM
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Apoptosis induction via caspase-3/7 activation (4-fold increase vs. control)
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Mitochondrial membrane depolarization (ΔΨm = −89 mV at 5 μM) .
Comparative Analysis with Structural Analogs
Boronic Acid Derivatives
| Compound | Suzuki Coupling Yield (%) | Aqueous Stability (t₁/₂) |
|---|---|---|
| Thiazole-4-boronic acid | 78 | 6.2 hr |
| Pyridine-3-boronic acid | 65 | 3.1 hr |
| Benzofuran-2-boronic acid | 82 | 8.7 hr |
Comparative data under identical coupling conditions .
The thiazole system demonstrates superior stability due to reduced boronic acid protodeboronation, attributed to electron-withdrawing effects of the sulfur atom.
Industrial and Environmental Considerations
Green Chemistry Metrics
| Metric | Traditional Method | Improved Protocol |
|---|---|---|
| PMI (Process Mass Intensity) | 86 | 32 |
| E-Factor | 54 | 18 |
| Solvent Recovery (%) | 45 | 82 |
Data from life-cycle assessments of production processes .
Microwave-assisted synthesis and aqueous workup protocols reduce dichloromethane usage by 92%, aligning with FDA’s green chemistry guidelines.
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